![molecular formula C7H6BrClO2S B1528446 2-Bromo-1-chloro-4-(methylsulfonyl)benzene CAS No. 918350-18-2](/img/structure/B1528446.png)
2-Bromo-1-chloro-4-(methylsulfonyl)benzene
Overview
Description
“2-Bromo-1-chloro-4-(methylsulfonyl)benzene” is a chemical compound with the molecular formula C7H6BrClO2S . It has an average mass of 269.543 Da and a monoisotopic mass of 267.896027 Da .
Synthesis Analysis
The synthesis of polysubstituted benzenes like “this compound” often involves multistep reactions . The order of reactions is critical to the success of the overall scheme . For example, a bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3, and a sulfonyl group can be introduced by reaction with a suitable sulfonyl chloride .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with bromine, chlorine, and a methylsulfonyl group . The positions of these substituents on the benzene ring can be determined by various spectroscopic techniques .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide .Physical And Chemical Properties Analysis
“this compound” has a density of 1.7±0.1 g/cm3, a boiling point of 382.0±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 52.7±0.4 cm3, a polar surface area of 43 Å2, and a molar volume of 159.3±3.0 cm3 .Scientific Research Applications
Novel Catalysts and Reagents in Organic Synthesis
A study describes the synthesis of a novel N-bromo sulfonamide reagent used as a highly efficient catalyst for the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. This methodology highlights the utility of bromo and chloro substituted sulfonamide reagents in facilitating complex organic reactions, offering advantages such as high yields, short reaction times, and clean workup processes (Khazaei et al., 2014).
Advanced Materials for Fuel Cell Applications
Research on locally and densely sulfonated poly(ether sulfone)s for fuel cell applications illustrates the role of sulfonated aromatic compounds in creating efficient proton exchange membranes. These materials, prepared through the nucleophilic substitution of dichlorodiphenylsulfone, show significant potential in enhancing fuel cell performance by providing tough, flexible, and transparent membranes capable of efficient proton conduction (Matsumoto, Higashihara, & Ueda, 2009).
Synthesis of Benzothiazines and Benzimidazoles
The reaction of S-2-bromophenyl-S-methylsulfoximine with terminal alkynes under palladium catalysis leads to the formation of 1,2-benzothiazines and 1,2-benzoisothiazoles. This process demonstrates the utility of bromo-substituted reagents in the selective synthesis of heterocyclic compounds, which are valuable in various chemical and pharmaceutical applications (Harmata et al., 2005).
Green Chemistry Applications
In the field of green chemistry, bromo and chloro substituted compounds are used in the extraction and oxidative desulfurization of diesel fuel, catalyzed by Brønsted acidic ionic liquids. This application not only demonstrates the role of such compounds in environmental remediation but also emphasizes their importance in developing sustainable chemical processes (Gao et al., 2010).
Antimicrobial Activity Studies
Research into the synthesis and antimicrobial activity of 1,2-benzothiazine derivatives, involving the chlorosulfonation of chalcones followed by reaction with bromine, showcases the potential of bromo and chloro substituted sulfones in the development of new antimicrobial agents. This study highlights the importance of such compounds in the ongoing search for effective treatments against resistant bacterial strains (Patel et al., 2016).
Mechanism of Action
Target of Action
It’s known that this compound can undergo a coupling reaction with benzene sulfonamide . This suggests that it may interact with proteins or enzymes that contain sulfonamide groups.
Mode of Action
It’s known that this compound can undergo a coupling reaction with benzene sulfonamide in the presence of copper (i)iodide to form the corresponding n-aryl sulfonamide . This suggests that it may act as a precursor in the synthesis of various sulfonamide derivatives.
Result of Action
Its ability to form n-aryl sulfonamide through a coupling reaction suggests that it may contribute to the synthesis of various biologically active compounds .
Action Environment
It’s known that the coupling reaction it undergoes with benzene sulfonamide occurs in the presence of copper (i)iodide , suggesting that the presence of certain catalysts may influence its reactivity.
Safety and Hazards
As with any chemical, handling “2-Bromo-1-chloro-4-(methylsulfonyl)benzene” requires appropriate safety measures. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
properties
IUPAC Name |
2-bromo-1-chloro-4-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOJFMIMXWZZNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731355 | |
Record name | 2-Bromo-1-chloro-4-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
918350-18-2 | |
Record name | 2-Bromo-1-chloro-4-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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